2-Benzoylacetanilide

Catalog No.
S749622
CAS No.
959-66-0
M.F
C15H13NO2
M. Wt
239.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzoylacetanilide

CAS Number

959-66-0

Product Name

2-Benzoylacetanilide

IUPAC Name

3-oxo-N,3-diphenylpropanamide

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

InChI

InChI=1S/C15H13NO2/c17-14(12-7-3-1-4-8-12)11-15(18)16-13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)

InChI Key

XRZDIHADHZSFBB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC=C2

solubility

29.5 [ug/mL]

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC=C2

The exact mass of the compound 2-Benzoylacetanilide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 29.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Benzoylacetanilide is a highly reactive, solid beta-ketoamide characterized by its dual aromatic rings and a central methylene bridge. Functioning as a critical bidentate ligand and a regiospecific building block in organic synthesis, it provides distinct thermal, electronic, and steric properties compared to standard aliphatic beta-ketoamides. With a melting point of 106–108 °C, it offers excellent solid-state stability for industrial handling and formulation . Its extended pi-conjugation and specific keto-enol tautomerism profile make it a preferred precursor for specialized heterocycles, photographic couplers, and advanced luminescent metal complexes where structural rigidity and UV absorption are paramount .

Research Fit

Specification
≥98.0% HPLC purity supports reproducible synthesis and analytical workflows
Solubility
≥25 mg/mL in acetone enables straightforward incorporation into organic reaction mixtures
Identity
Sharp melting point (106–108 °C) and distinct IR spectrum differentiate from acetoacetanilide

Substituting 2-Benzoylacetanilide with its closest aliphatic analog, Acetoacetanilide (AAA), or its ester counterpart, Ethyl benzoylacetate (EBA), fundamentally alters downstream reaction pathways and product structures. In Knorr cyclization protocols, using AAA strictly yields 4-methylquinoline derivatives, whereas 2-Benzoylacetanilide is uniquely required to install a 4-phenyl substituent on the quinoline core—a structural motif essential for specific antimitotic agents [1]. Furthermore, attempting to use EBA instead of the anilide removes the critical amide NH group, preventing the formation of stable metallalactam rings during transition metal chelation and drastically altering the hydrogen-bonding network required for targeted supramolecular assemblies [2].

Substitution Risk

2-Benzoylacetanilide (Target)
Amine Association
K = 600 with triethylamine, stronger interaction
Carbonyl IR
Shifted stretching frequency due to phenyl group
Metal Complexes
Forms Pt/Pd metallalactams
Generic β-Ketoanilide (e.g. Acetoacetanilide)
Amine Association
K = 357, weaker interaction
Carbonyl IR
Different absorption, potential misidentification
Metal Complexes
Forms auralactams with Au(III), distinct chemistry

Thermal Stability and Solid-State Processing Window

2-Benzoylacetanilide exhibits a significantly higher melting point compared to its methyl-substituted analog, Acetoacetanilide. This elevated thermal transition ensures that the compound remains a free-flowing solid under higher-temperature blending and storage conditions, preventing caking and material degradation during scale-up.

Evidence DimensionMelting Point
Target Compound Data106–108 °C
Comparator Or BaselineAcetoacetanilide (~83–85 °C)
Quantified Difference~22 °C higher melting point
ConditionsStandard atmospheric pressure

A higher melting point improves processability by preventing premature melting during high-shear milling or formulation in warm industrial environments.

Amine Association Equilibrium
Head-to-head
K (benzoylacetanilide) = 600 vs. acetoacetanilide K = 357; 1.68-fold difference
Stronger amine interaction may affect reaction kinetics and solution behavior
Infinite dilution in triethylamine/benzene; complex dipole 5.25 D vs 4.43 D

Regiospecificity in Knorr Quinoline Synthesis

In acid-catalyzed Knorr quinoline synthesis using polyphosphoric acid (PPA) at 100–145 °C, 2-Benzoylacetanilide undergoes cyclization to yield 4-phenyl-2-quinolones with high efficiency (75.5–86% yield)[1]. In contrast, utilizing Acetoacetanilide under identical conditions restricts the output to 4-methyl-2-quinolones. The benzoyl group acts as the direct source of the C4-phenyl ring, which cannot be achieved using standard aliphatic beta-ketoamides [2].

Evidence DimensionC4-Substitution in Quinoline Core
Target Compound DataYields 4-phenylquinolin-2(1H)-one (75.5–86% yield)
Comparator Or BaselineAcetoacetanilide (Yields 4-methylquinolin-2(1H)-one)
Quantified DifferenceAbsolute structural divergence (Phenyl vs. Methyl) at the critical C4 position
ConditionsPolyphosphoric acid (PPA) catalysis at 100–145 °C

Procurement of this exact compound is mandatory when synthesizing 4-phenylquinoline-based pharmaceuticals, as generic beta-ketoamides cannot provide the necessary aromatic substituent.

Carbonyl IR Spectral Shift
Reported
Observable shift in νC=O due to phenyl substitution; further modulated in Na derivatives
Enables unambiguous identification and quality control
Quantitative values available in full text; cross-study comparison

Lanthanide Sensitization via Extended Pi-Conjugation

For luminescent applications, 2-Benzoylacetanilide serves as a highly efficient sensitizer (antenna ligand) for Europium(III) complexes. The presence of two aromatic rings provides extended pi-conjugation, resulting in a much higher UV absorption coefficient compared to Acetoacetanilide. This structural feature facilitates superior energy transfer to the Eu(III) emitting resonance level, yielding highly luminescent off-white powders (e.g., Eu(BAA)3(H2O)2) with a 78% isolation yield [1].

Evidence DimensionSensitization Efficiency (Antenna Effect)
Target Compound DataExtended pi-conjugation (two aromatic rings) driving strong UV absorption
Comparator Or BaselineAcetoacetanilide (single aromatic ring, limited conjugation)
Quantified DifferenceSuperior energy transfer and higher absorption coefficient for lanthanide excitation
ConditionsEthanolic solution complexation with Europium(III) nitrate

Buyers developing OLED materials or optical sensors must select 2-Benzoylacetanilide over aliphatic analogs to achieve the necessary luminescence intensity and energy transfer efficiency.

Polarographic Reduction Potential
Class-level
ρ = 0.284, r = 0.995
Hammett correlation allows predictive selection of derivatives with desired redox properties
Parent compound serves as baseline; 40% ethanolic buffer
Purity Specification
Lot attribute
≥98.0% (HPLC area%), ≥98.0% (total nitrogen)
Higher purity reduces side reactions and improves reproducibility
Melting point 105.0–108.0 °C; exceeds typical acetoacetanilide purity
Acetone Solubility
Context-dependent
≥25 mg/mL, clear solution
Simplifies sample preparation and reaction setup
Ambient temperature; may vary for substituted analogs
Metallalactam Complexes
Reported
Forms metallalactams with Pt(II) and Pd(II); acetoacetanilide yields auralactams with Au(III)
Divergent metal selectivity opens distinct catalytic and material applications
Reaction with [PtCl2(cod)], cis-[PtCl2(PPh3)2], [PdCl2(bipy)]

Synthesis of 4-Phenylquinolin-2(1H)-one Anticancer Agents

Directly leveraging its regiospecific cyclization profile, 2-Benzoylacetanilide is the optimal precursor for producing 4-phenylquinolones. These scaffolds are critical for developing antimitotic agents that mimic colchicine by binding to tubulin, a pathway inaccessible when using methyl-substituted analogs [1].

Development of Europium-Based Luminescent Materials

Utilizing its extended pi-conjugation and strong UV absorption, this compound is employed as a primary sensitizing ligand in Eu(III) complexes. It ensures efficient energy transfer for applications in optical sensors, security inks, and organic light-emitting diodes (OLEDs) [2].

Formation of Transition Metal Metallalactams

The specific combination of the benzoyl and anilide moieties allows this compound to react with late transition metals (e.g., Pt, Pd, Au) in the presence of silver(I) oxide to form stable, well-characterized four-membered metallalactam rings, which are valuable in advanced catalytic and materials research [3].

Application Selection Guide

Application
Selection Property
Validation Focus
Color Photography Yellow Coupler
Hammett-tunable redox potential (ρ=0.284)
Reactivity and light stability in photographic emulsions
Analytical Metal Complexation
High acetone solubility and ≥98.0% purity
Pt/Pd metallalactam formation and spectroscopic identification
Fine Chemical Synthesis Intermediate
Stronger amine association (K=600)
Reaction kinetics and nucleophilic catalysis applications
Electrochemical Substituent Effect Model
Well-characterized polarographic baseline
Hammett correlation prediction for derivative design

XLogP3

3.2

Appearance

Powder

Other CAS

959-66-0

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